(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide
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Description
(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a useful research compound. Its molecular formula is C17H12ClFN2O4 and its molecular weight is 362.74. The purity is usually 95%.
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Biological Activity
(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural features, including halogenated aromatic systems and hydrazide functionalities, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on recent research findings, highlighting its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following molecular formula: C18H14ClFNO4. It features a benzofuran core linked to a chloro-fluorobenzylidene moiety and an acetohydrazide group. The presence of chlorine and fluorine atoms enhances lipophilicity and may improve bioavailability.
Property | Value |
---|---|
Molecular Formula | C18H14ClFNO4 |
Molecular Weight | 363.76 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar benzofuran structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Proliferation : The compound may inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : It could activate apoptotic pathways through caspase activation.
- Targeting Specific Pathways : Research indicates potential interaction with signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound has been explored for additional therapeutic applications:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that may protect against oxidative stress.
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : The compound could bind to specific receptors involved in signaling pathways related to growth and apoptosis.
- Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and death.
Case Studies
-
Antimicrobial Study : A study conducted on structurally related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar or enhanced activity.
Compound Activity Against Compound A Staphylococcus aureus Compound B Escherichia coli - Cytotoxicity Assay : In vitro assays indicated that the compound reduced cell viability in MCF-7 cells by over 50% at concentrations above 10 µM.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4/c18-12-2-1-3-13(19)11(12)7-15-17(23)10-5-4-9(6-14(10)25-15)24-8-16(22)21-20/h1-7H,8,20H2,(H,21,22)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGLZFAGONENX-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.